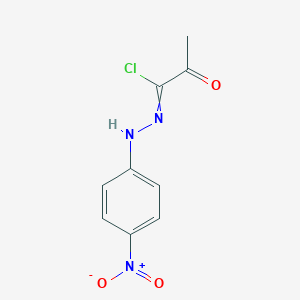

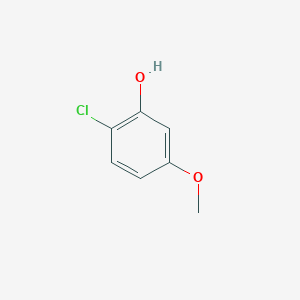

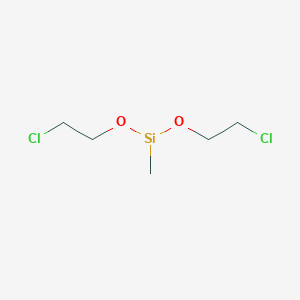

2,4-Dichloro-1-(2-propynyloxy)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2,4-Dichloro-1-(2-propynyloxy)benzene" is a chemical of interest in various research studies. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for understanding the synthesis, molecular structure, chemical reactions, and physical and chemical properties of similar compounds.

Synthesis Analysis

The synthesis of related compounds involves various catalytic and polymerization processes. For instance, the polymerization of 2-methylpropene initiated by a system containing di(1-azido-1-methylethyl)-1,4-benzene and titanium tetrachloride leads to poly(2-methylpropene) with different terminal functions . Additionally, the synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives from 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines through tandem oxidative aminocarbonylation-cyclization indicates the potential for complex reactions involving propynyloxy groups .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray diffraction analysis. For example, the configuration around the double bond of major stereoisomers in the synthesis of certain derivatives was established by this method . The structural investigation of 1,3,5-tris[4-(2-propynyloxy)phenyl]benzene revealed a propeller-like conformation, which is significant for understanding the spatial arrangement of similar compounds .

Chemical Reactions Analysis

Chemical reactions involving related compounds show a variety of interactions and transformations. The proximity of ethynyl groups in the crystal structure of 1,3,5-tris[4-(2-propynyloxy)phenyl]benzene suggests a potential for cyclotrimerization . Moreover, the use of 2-benzyloxy-1-propene as a protective reagent for hydroxyl groups indicates the reactivity of propene derivatives in the presence of palladium catalysts .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been explored through various analyses. For instance, the study of 1,4-dibromo-2,5-bis(phenylalkoxy)benzene derivatives revealed different types of solid-state interactions, such as C–Br...π(arene) and Br...Br interactions, which are important for understanding the properties of halogenated benzene derivatives . The physicochemical properties of benzo[1,2-b:4,5-b']dichalcogenophenes were investigated using cyclic voltammetry and UV-vis spectra, providing insights into the electrochemical behavior of benzene derivatives .

Aplicaciones Científicas De Investigación

Advanced Oxidation Processes :

- Sun and Pignatello (1993) investigated the degradation of 2,4-dichlorophenoxyacetic acid by Fe3+/H2O2 and Fe3+/H2O2/UV, identifying 2,4-dichloro-1-(chloromethoxy)-benzene as one of the transient products in wastewater treatment processes (Sun & Pignatello, 1993).

Crystal Structure Analysis :

- Murthy et al. (2018) explored the crystal structure of a compound involving 2,4-dichlorophenyl rings, providing insights into molecular interactions and structural properties (Murthy et al., 2018).

Catalytic Conversions :

- Lee and Jurng (2008) studied the catalytic conversions of chlorinated benzenes and dioxins, including compounds related to 2,4-dichloro-1-(2-propynyloxy)benzene, using a vanadium-based catalyst (Lee & Jurng, 2008).

Polymer Synthesis :

- Mayershofer et al. (2006) utilized compounds similar to 2,4-dichloro-1-(2-propynyloxy)benzene for the synthesis of ruthenium-based mono-, bi-, and trinuclear metathesis catalysts in polymerization processes (Mayershofer et al., 2006).

Organic Chemistry Reactions :

- Valgimigli et al. (2008) discussed the unusual reaction of semiquinone radicals with molecular oxygen, providing insights into the behavior of compounds including 2,4-dichloro-1-(2-propynyloxy)benzene in organic reactions (Valgimigli et al., 2008).

Safety and Hazards

The safety information available indicates that 2,4-Dichloro-1-(2-propynyloxy)benzene is dangerous . It has a hazard statement of H318 . The precautionary statements include P280 - P305 + P351 + P338 . It is classified as Eye Dam. 1 . It is stored under the storage class code 11 - Combustible Solids .

Propiedades

IUPAC Name |

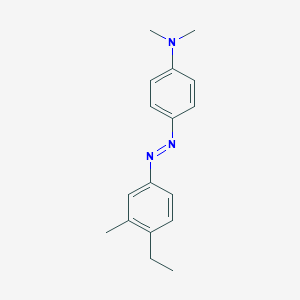

2,4-dichloro-1-prop-2-ynoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2O/c1-2-5-12-9-4-3-7(10)6-8(9)11/h1,3-4,6H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEIKGHHJUQTGSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=C(C=C(C=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60168913 |

Source

|

| Record name | 2,4-Dichloro-1-(2-propynyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-1-(2-propynyloxy)benzene | |

CAS RN |

17061-90-4 |

Source

|

| Record name | Benzene, 2,4-dichloro-1-(2-propynyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017061904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichloro-1-(2-propynyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B96173.png)